2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of triethyllead chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the lead compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of the lead compound.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle lead compounds. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The lead atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylplumbyl group can be substituted with other functional groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols (R-SH), amines (R-NH2).
Major Products Formed
Oxidation: Lead oxides or lead hydroxides.
Reduction: Lead hydrides or elemental lead.
Substitution: Compounds with new functional groups replacing the triethylplumbyl group.
Wissenschaftliche Forschungsanwendungen
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Triethylstannyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a tin atom instead of lead.
2-(Triethylgermyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a germanium atom instead of lead.
2-(Triethylsilyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a silicon atom instead of lead.
Uniqueness
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
13560-58-2 |
---|---|
Molekularformel |
C14H19NO2Pb |
Molekulargewicht |
440 g/mol |
IUPAC-Name |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.